![molecular formula C20H23NO4 B2553702 2-((2-Methoxy-5-methylphenyl)amino)-2-oxoethyl 2-phenylbutanoate CAS No. 380170-44-5](/img/structure/B2553702.png)
2-((2-Methoxy-5-methylphenyl)amino)-2-oxoethyl 2-phenylbutanoate
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, including O-methylation, Schiff reactions, and hydroxylation of enolates. For instance, the synthesis of 4-(4-([11C]methoxyphenyl)-(5-fluoro-2-hydroxyphenyl)-methylene-aminobutyric acid entailed O-methylation with cyclotron produced [11C]iodomethane followed by a Schiff reaction . Similarly, the asymmetric synthesis of 3-amino-2-hydroxy-4-phenylbutanoate was achieved from a stereoselective aldimine coupling reaction . These methods could potentially be adapted for the synthesis of "2-((2-Methoxy-5-methylphenyl)amino)-2-oxoethyl 2-phenylbutanoate".
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various techniques such as X-ray crystallography and vibrational spectroscopy. For example, the X-ray structure determination of (2S, 3R)-3-amino-2-hydroxy-4-phenylbutanoic acid confirmed its stereochemistry . Vibrational spectroscopy and theoretical calculations using Gaussian03W software package were used to analyze the vibrational frequencies and optimized molecular structure of a similar compound .
Chemical Reactions Analysis
The papers do not provide specific details on the chemical reactions of "2-((2-Methoxy-5-methylphenyl)amino)-2-oxoethyl 2-phenylbutanoate". However, the synthesis of related compounds involves reactions such as O-methylation, Schiff base formation, and hydroxylation, which are common in organic synthesis and could be relevant to the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied, including their electronic properties, band gap energy, and charge transfer within the molecule. For instance, the band gap energy of a related compound was found to be 4.585 eV, indicating its potential bioactive properties . The chemical shielding effect of atoms in a molecule was analyzed using NMR spectroscopy, which could be relevant for understanding the properties of "2-((2-Methoxy-5-methylphenyl)amino)-2-oxoethyl 2-phenylbutanoate" .
properties
IUPAC Name |
[2-(2-methoxy-5-methylanilino)-2-oxoethyl] 2-phenylbutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-4-16(15-8-6-5-7-9-15)20(23)25-13-19(22)21-17-12-14(2)10-11-18(17)24-3/h5-12,16H,4,13H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDLNPLOKNURAQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)OCC(=O)NC2=C(C=CC(=C2)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-Methoxy-5-methylphenyl)amino)-2-oxoethyl 2-phenylbutanoate |
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